molecular formula C15H22O8S B611432 Tos-PEG4-CH2CO2H CAS No. 1581248-63-6

Tos-PEG4-CH2CO2H

Cat. No.: B611432
CAS No.: 1581248-63-6
M. Wt: 362.39
InChI Key: BOUJNGOUZPSTFF-UHFFFAOYSA-N
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Description

Tos-PEG4-CH2CO2H is a polyethylene glycol derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond .

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acid of Tos-PEG4-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its tosyl group, which is a very good leaving group for nucleophilic substitution reactions . This property allows this compound to bind to biomolecules and potentially influence enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-PEG4-CH2CO2H is synthesized by attaching a tosyl group to a polyethylene glycol chain, followed by the introduction of a terminal carboxylic acid. The reaction typically involves the use of tosyl chloride and a polyethylene glycol derivative under basic conditions. The terminal carboxylic acid is introduced through esterification or amidation reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process includes purification steps such as crystallization or chromatography to remove impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG4-CH2CO2H undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tos-PEG4-CH2CO2H has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-PEG4-CH2CO2H is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. The combination of a tosyl group and a terminal carboxylic acid allows for versatile chemical modifications, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUJNGOUZPSTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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